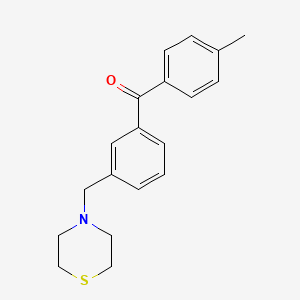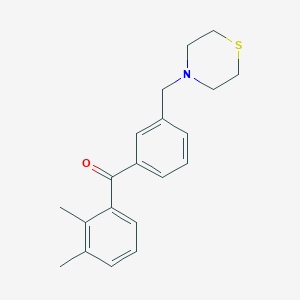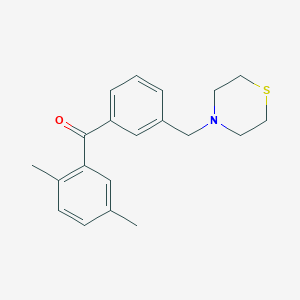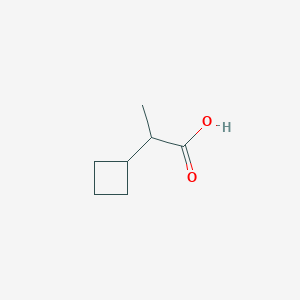
2-Cyclobutylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutylpropanoic acid is a compound that features a cyclobutane ring, a structural motif known for its rigidity due to the strain in the four-membered ring. This strain can influence the chemical reactivity and physical properties of the compound. Although the provided papers do not directly discuss 2-cyclobutylpropanoic acid, they do provide insights into the synthesis, structure, and reactivity of related cyclobutane-containing compounds, which can be extrapolated to understand 2-cyclobutylpropanoic acid.
Synthesis Analysis
The synthesis of cyclobutane derivatives is a topic of interest due to their potential applications in medicinal chemistry and material science. Paper describes the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids, which are structurally related to 2-cyclobutylpropanoic acid. The synthesis involves enantiodivergent synthetic sequences, highlighting the importance of controlling stereochemistry in the synthesis of cyclobutane derivatives. Similarly, paper discusses the preparation of 2-aminocyclobutane-1-carboxylic acids via a [2+2] photocycloaddition reaction, a method that could potentially be adapted for the synthesis of 2-cyclobutylpropanoic acid.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of strong intramolecular hydrogen bonds and a tendency to form cis-fused [4.2.0]octane structural units, as mentioned in paper . These structural features confer high rigidity to the molecules, which can affect their chemical behavior and interactions with other molecules.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, including [2+2] cycloadditions, as described in papers and . The anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2+2] cycloaddition reaction is an example of how the reactivity of these compounds can be manipulated by the reaction conditions . The decarboxylation reactions, as discussed in paper , are also relevant to the chemical behavior of 2-cyclobutylpropanoic acid, as decarboxylation could be a potential reaction pathway for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their rigid structures. The intramolecular hydrogen bonds and the cis-fused octane units mentioned in paper can affect the solubility, boiling point, and melting point of these compounds. Additionally, the presence of substituents on the cyclobutane ring can further modify these properties, as seen in the synthesis and applications of various cyclobutanones in paper .
科学的研究の応用
Synthesis and Industrial Applications
- Synthesis Techniques : 2-Cyclobutylpropanoic acid can be synthesized using bromomethyl cyclobutane and diethyl malonate through condensation and decarboxylation, yielding a high total yield of 83%, indicating potential for industrial production due to the concise procedure and fewer reaction steps (Liu Xian-hua, 2010).
Chemical Reactions and Applications
- Cycloaddition Reactions : The cycloaddition of azides to alkynes is a crucial synthetic route to 1H-[1,2,3]-triazoles. This method involves using primary, secondary, and tertiary alkyl azides, aryl azides, and azido sugars in a copper(I)-catalyzed cycloaddition, which is highly efficient and compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
- Stereochemical Studies in Cycloaddition : Cyclobut-1-ene-1,2-dicarboxylic acid displays unique stereochemical properties in its Diels–Alder reaction with cyclopentadiene, predominantly yielding the endo-stereoisomer. This unusual stereochemical course is attributed to intramolecular hydrogen bonding and non-bonded interactions in cycloaddition transition states (Belluš, Mez, & Rihs, 1974).
- Carbanion Stability Research : Studies indicate that the cyclobutyl group can stabilize an adjacent carbanion center, providing insights into the relative kinetic acidity and reactivity of such compounds, which is crucial in organic synthesis (Balcioǧlu, Sevin, Evin, & Peynircioǧlu, 1992).
Catalysis and Reaction Efficiency
- Catalyst Stability and Efficiency : Research on xylose dehydration to furfural has highlighted the effective acidity of niobium oxide-based catalysts, which can be measured in various solvents including cyclopentylmethyl ether. Such studies are essential for optimizing catalyst stability and durability in sugar dehydration processes (Molina, Granados, Gervasini, & Carniti, 2015).
Advanced Material Synthesis
- Photocatalysis for Bioactive Molecules : Quantum dots have been used as photocatalysts for [2+2] cycloadditions of 4-vinylbenzoic acid derivatives, crucial in synthesizing bioactive molecules. This method demonstrates exceptional diastereoselectivity and regioselectivity, vital for creating tetrasubstituted cyclobutanes in drug development (Jiang, Wang, Rogers, Kodaimati, & Weiss, 2019).
Safety And Hazards
特性
IUPAC Name |
2-cyclobutylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFMBAUXLFDCJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylpropanoic acid | |
CAS RN |
1082453-55-1 |
Source


|
| Record name | 2-cyclobutylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

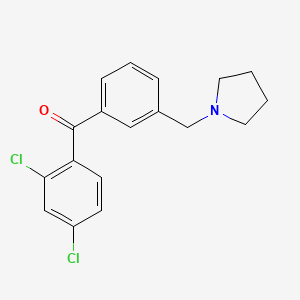
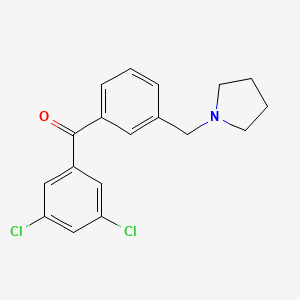
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methylbenzophenone](/img/structure/B1359623.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methoxybenzophenone](/img/structure/B1359624.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1359625.png)
![3,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359628.png)
![2,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359631.png)
![3,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359633.png)
![Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate](/img/structure/B1359634.png)
![Ethyl 6-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)
